ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate
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Overview
Description
Ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylating agent.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic addition reaction using a cyanide source.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-cyano-3-[2-(methylsulfanyl)phenyl]prop-2-enoate
- Ethyl (2Z)-2-cyano-3-[5-methyl-2-(ethylsulfanyl)thiophen-3-yl]prop-2-enoate
Uniqueness
Ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate is unique due to the presence of both a cyano group and a methylsulfanyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13NO2S2 |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(5-methyl-2-methylsulfanylthiophen-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO2S2/c1-4-15-11(14)10(7-13)6-9-5-8(2)17-12(9)16-3/h5-6H,4H2,1-3H3/b10-6- |
InChI Key |
CDWSFGRRPYCULO-POHAHGRESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=C(SC(=C1)C)SC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(SC(=C1)C)SC)C#N |
Origin of Product |
United States |
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